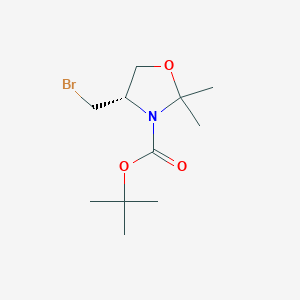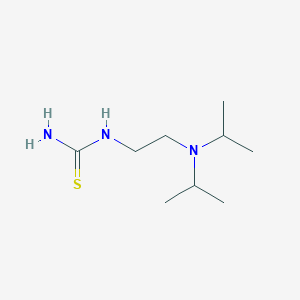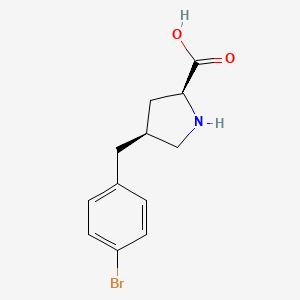
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine, also known as 2-(3-CFMPA or CFMPA, is a chemical compound used in a variety of scientific research applications. It is a derivative of 2-amino-5-methylphenol and is used as a building block for various organic synthesis reactions. CFMPA can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various functional materials, such as polymers, catalysts, and dyes.
Scientific Research Applications
Fluoroionophores Development
Researchers have developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, focusing on their spectral diversity when interacting with metal cations. These fluoroionophores demonstrate specific chelation properties for Zn+2 and Cd+2 ions, which are crucial for applications in cellular metal staining and fluorescence methods (W. Hong et al., 2012).
Synthesis Techniques
The synthesis of specific nucleoside derivatives, such as 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides, has been explored for their potential in chemical transformations and conformational analysis. These studies provide insights into the selective synthesis of complex molecules, potentially useful in the development of pharmaceuticals (I. Mikhailopulo et al., 2003).
Materials Science Applications
Research into the synthesis and spectral analysis of chloro- and fluoro-substituted compounds, such as acridinones, has implications for materials science, particularly in understanding molecular geometry and chemical reactivity. These studies highlight the compounds' photophysical properties and their applications in creating materials with specific electronic and optical characteristics (R. Satheeshkumar et al., 2017).
Crystal Structure and Nonlinear Optics
The crystal structures of substituted triazines have been determined, contributing to the field of nonlinear optics (NLO). The characterization of these materials, through their molecular packing and hydrogen bonding patterns, informs the design of NLO materials with enhanced properties (R. Boese et al., 2002).
properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-2-5-13(12(16)6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDAMNLIZOJJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)



![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)





![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)
